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Pharmacological Profile of Ethyl 3,4,5trimethoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3,4,5-Trimethoxybenzoate

Cat. No.: B143845

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4,5-trimethoxybenzoate (ETB) is a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang. As a derivative of gallic acid, a well-studied phenolic compound, ETB has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current pharmacological knowledge of ETB, with a focus on its antimelanogenic and antioxidant properties. Due to the limited availability of full-text primary literature, this guide synthesizes data from abstracts and established experimental methodologies for key assays. While direct quantitative data for ETB is not available in the public domain, this document presents the framework for such data and details the experimental protocols necessary for its determination. Furthermore, this guide outlines putative signaling pathways and metabolic routes based on the activities of structurally related compounds.

Introduction

Ethyl 3,4,5-trimethoxybenzoate (ETB), also known as Ethyl gallate trimethyl ether, is a small molecule with the chemical formula C₁₂H₁₆O₅. Its structure is characterized by a benzene ring substituted with three methoxy groups and an ethyl ester. This compound belongs to the class of gallic acid derivatives, which are known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The primary reported



activities of ETB are its ability to inhibit melanin synthesis and its capacity to scavenge free radicals.

This guide will delve into the known pharmacological aspects of ETB, provide detailed experimental protocols for assessing its bioactivity, and present this information in a structured format for researchers in the fields of pharmacology, cosmetic science, and drug discovery.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C12H16O5	PubChem
Molecular Weight	240.25 g/mol	PubChem
CAS Number	6178-44-5	PubChem
Appearance	Solid	PubChem
Melting Point	50-51 °C	PubChem
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemicalBook

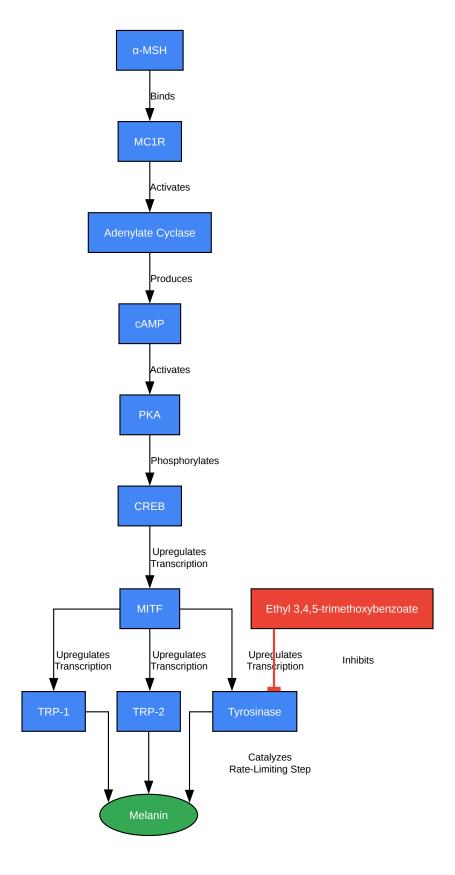
Pharmacological Profile Antimelanogenic Activity

Research has indicated that **Ethyl 3,4,5-trimethoxybenzoate** is an inhibitor of melanogenesis. A study on various trimethoxybenzene derivatives demonstrated that ETB decreases melanin production in α -melanocyte-stimulating hormone (α -MSH)-stimulated B16F10 melanoma cells. The primary mechanism for this activity is believed to be the inhibition of tyrosinase, the key enzyme in melanin synthesis.

Putative Signaling Pathway for Antimelanogenesis:

The following diagram illustrates the generally accepted signaling pathway for melanogenesis and the likely point of intervention for a tyrosinase inhibitor like ETB.





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Caption: Putative signaling pathway of melanogenesis and the inhibitory action of ETB.



Quantitative Data on Antimelanogenic Activity:

Note: The following tables are presented as a template. Specific quantitative data for **Ethyl 3,4,5-trimethoxybenzoate** from primary literature is not publicly available at the time of this writing.

Table 1: Inhibition of Melanin Production in B16F10 Cells

Compound	Concentration	Melanin Content (% of Control)	IC ₅₀
ETB	Data not available	Data not available	Data not available
Kojic Acid (Control)	e.g., 100 μM	Data not available	Data not available

Table 2: Inhibition of Tyrosinase Activity

Compound	Assay Type	Substrate	IC ₅₀
ЕТВ	Mushroom Tyrosinase	L-DOPA	Data not available
ЕТВ	Cellular Tyrosinase	L-DOPA	Data not available
Kojic Acid (Control)	Mushroom Tyrosinase	L-DOPA	Data not available

Antioxidant Activity

ETB has demonstrated considerable antioxidant activity, reported to be approximately twice that of arbutin in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This activity is attributed to the electron-donating properties of the methoxy groups on the benzene ring.

Quantitative Data on Antioxidant Activity:

Note: The following table is presented as a template. Specific quantitative data for **Ethyl 3,4,5-trimethoxybenzoate** from primary literature is not publicly available at the time of this writing.

Table 3: DPPH Radical Scavenging Activity



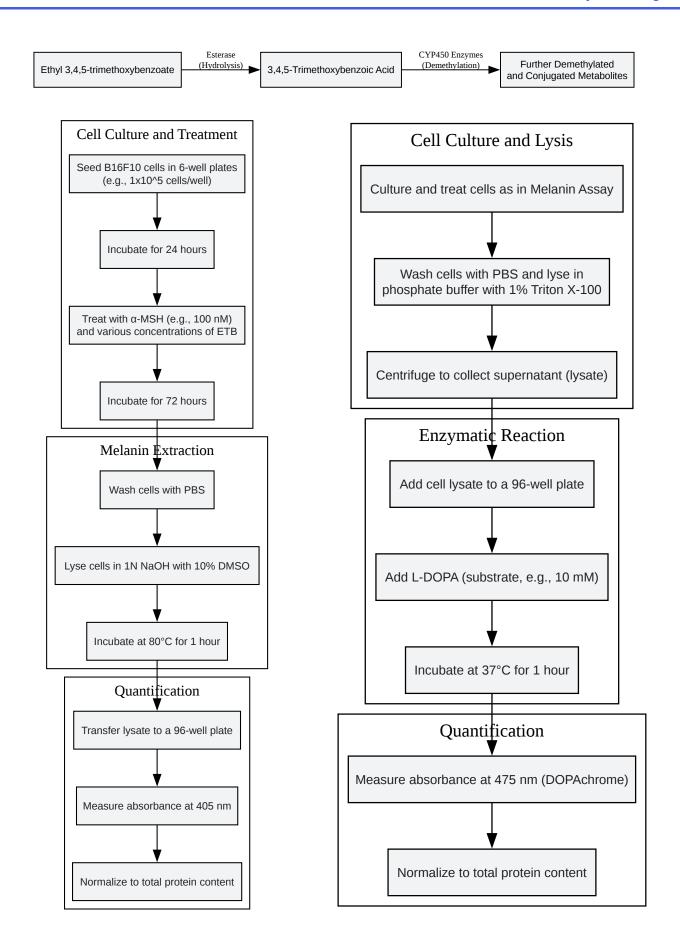
Compound	IC₅₀ (μg/mL)
ETB	Data not available
Ascorbic Acid (Control)	Data not available
Trolox (Control)	Data not available

Pharmacokinetics (Inferred)

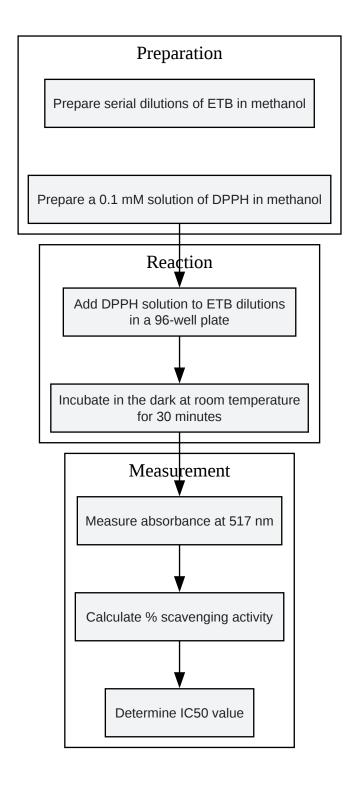
There is no direct experimental data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) of **Ethyl 3,4,5-trimethoxybenzoate**. However, based on studies of other gallic acid esters, a plausible metabolic pathway would involve hydrolysis of the ethyl ester to form 3,4,5-trimethoxybenzoic acid. This could be followed by demethylation of the methoxy groups.

Putative Metabolic Pathway:









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